![molecular formula C7H11NO3 B15273798 Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure with one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization under acidic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods prioritize cost-effectiveness and yield optimization. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoline derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom, similar to Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid but without the carboxylic acid group.
Oxazole: Another five-membered heterocycle, but with a different arrangement of nitrogen and oxygen atoms.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
HPKCWWAWQQYWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)ONC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


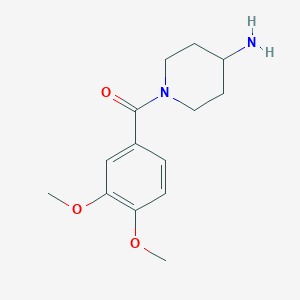
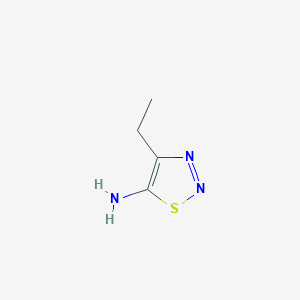
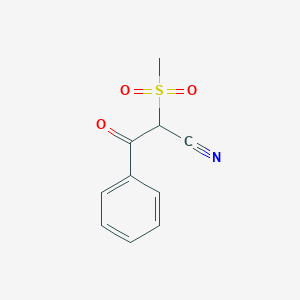
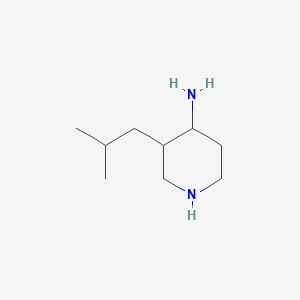
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)

![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
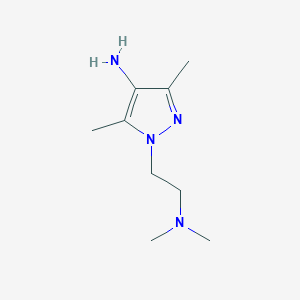
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
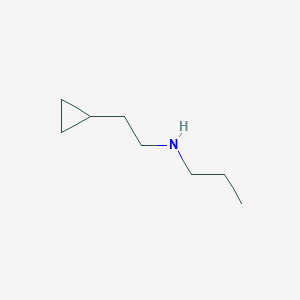
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)

